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molecular formula C11H13ClN2O B8391054 2-(3-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol1-yl)ethyl chloride

2-(3-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol1-yl)ethyl chloride

Cat. No. B8391054
M. Wt: 224.68 g/mol
InChI Key: VFCWIQMJANPWTQ-UHFFFAOYSA-N
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Patent
US05053411

Procedure details

When an equivalent amount of 3-ethyl-2-benzimidazolinone is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using tetrahydrofuran as solvent, 2-(3-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol1-yl)ethyl chloride is isolated after column chromatography (3-ethyl-2-benzimidazolinone, Aldrich, 6%, A).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][C:4]1=[O:12])[CH3:2].Br[CH2:14][CH2:15][Cl:16].BrCCBr>O1CCCC1>[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]([CH2:14][CH2:15][Cl:16])[C:4]1=[O:12])[CH3:2].[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][C:4]1=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(NC2=C1C=CC=C2)=O
Step Two
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(N(C2=C1C=CC=C2)CCCl)=O
Name
Type
product
Smiles
C(C)N1C(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053411

Procedure details

When an equivalent amount of 3-ethyl-2-benzimidazolinone is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using tetrahydrofuran as solvent, 2-(3-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol1-yl)ethyl chloride is isolated after column chromatography (3-ethyl-2-benzimidazolinone, Aldrich, 6%, A).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][C:4]1=[O:12])[CH3:2].Br[CH2:14][CH2:15][Cl:16].BrCCBr>O1CCCC1>[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]([CH2:14][CH2:15][Cl:16])[C:4]1=[O:12])[CH3:2].[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][C:4]1=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(NC2=C1C=CC=C2)=O
Step Two
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(N(C2=C1C=CC=C2)CCCl)=O
Name
Type
product
Smiles
C(C)N1C(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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